L-Prolinamide hydrochloride L-Prolinamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 42429-27-6
VCID: VC21539017
InChI: InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1
SMILES: C1CC(NC1)C(=O)N.Cl
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61 g/mol

L-Prolinamide hydrochloride

CAS No.: 42429-27-6

Cat. No.: VC21539017

Molecular Formula: C5H11ClN2O

Molecular Weight: 150.61 g/mol

* For research use only. Not for human or veterinary use.

L-Prolinamide hydrochloride - 42429-27-6

CAS No. 42429-27-6
Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
IUPAC Name (2S)-pyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1
Standard InChI Key CSKSDAVTCKIENY-WCCKRBBISA-N
Isomeric SMILES C1C[C@H](NC1)C(=O)N.Cl
SMILES C1CC(NC1)C(=O)N.Cl
Canonical SMILES C1CC(NC1)C(=O)N.Cl

Chemical Structure and Properties

L-Prolinamide hydrochloride is the hydrochloride salt of L-Prolinamide. While the parent compound L-Prolinamide has the molecular formula C5H10N2O , the hydrochloride salt has the formula C5H10N2O·HCl. The structure consists of a five-membered pyrrolidine ring with a carboxamide group, maintaining the S-configuration at the alpha carbon. The hydrochloride form includes a chloride counter-ion forming an ionic bond with the protonated nitrogen of the pyrrolidine ring.

The structural characteristics of L-Prolinamide hydrochloride derive from its parent compound, with the following properties:

Table 1: Chemical Properties of L-Prolinamide and Related Compounds

PropertyL-ProlinamideL-Prolinamide HydrochlorideL-Proline Hydrochloride
Molecular FormulaC5H10N2OC5H11ClN2OC5H10ClNO2
Molecular Weight114.15 g/mol 150.61 g/mol (calculated)151.59 g/mol
CAS Number7531-52-4 Not specified in sources7776-34-3
Optical Activity[α]20/D −106°, c = 1 in ethanol Similar to parent compoundNot specified
Melting Point95-97°C Not specified in sourcesNot specified
SMILES StringNC(=O)[C@@H]1CCCN1 Cl.NC(=O)[C@@H]1CCCN1Not applicable

L-Prolinamide hydrochloride, like most amine hydrochloride salts, exhibits enhanced water solubility compared to its free base form, making it particularly valuable for pharmaceutical applications where aqueous solubility is essential .

Synthesis Methods

The synthesis of L-Prolinamide hydrochloride typically involves first producing L-Prolinamide followed by salt formation. One documented synthetic route begins with N-Acetyl-L-prolinamide:

"44.41 g of 1-acetyl-2-pyrrolidinecarboxamide was added to 160 mL of 2N HCl. Raise the temperature to 103°C reflux reaction. During the reaction, the temperature of the system is kept at the micro-reflow state. Co-reacted for 2 hours. After completion of the reaction, the mixture was concentrated to a small volume until crystallization, pH was adjusted to 8, filtered, and dried to give the desired product, L-prolinamide, 31.05 g, yield 95.3%."

This synthesis method produces L-Prolinamide with high purity (99.1% as determined by HPLC) and low D-isomer content (0.11%) .

To obtain the hydrochloride salt specifically, the free base L-Prolinamide would typically undergo treatment with hydrogen chloride (either gaseous or in solution) followed by crystallization. The hydrochloride salt formation improves stability and solubility characteristics while maintaining the chiral integrity of the compound.

Analytical Methods and Characterization

Ensuring the enantiomeric purity of L-Prolinamide hydrochloride is critical for its pharmaceutical applications. A specialized analytical method has been developed using reverse-phase HPLC:

"A highly accurate and sensitive method has been developed for assessing the enantiomeric purity of L-prolinamide hydrochloride using reverse-phase HPLC. The method involves utilizing Marfey's reagent to derivatize DL-prolinamide, followed by pre-column derivatization into a diastereomer, and subsequent RP-HPLC analysis using Hypersil BDS C18 (4.6 x 250mm, 5.0m)."

ParameterValueNotes
ColumnHypersil BDS C18 (4.6 x 250mm, 5.0μm) Used for diastereomer separation
Resolution>3 Between enantiomers
Tailing Factor<1.5 Indicates good peak symmetry
Linearity Range0.15-0.75% For D-prolinamide quantification
Limit of Detection (LOD)0.075% For D-prolinamide
Limit of Quantitation (LOQ)0.15% For D-prolinamide

This analytical method demonstrates excellent specificity and sensitivity for determining enantiomeric purity, which is essential for quality control in pharmaceutical applications where stereochemical purity directly impacts biological activity.

Applications in Research and Industry

L-Prolinamide hydrochloride has numerous applications spanning pharmaceutical development, organic synthesis, and catalysis:

Table 3: Applications of L-Prolinamide Hydrochloride

Application AreaSpecific UseDetails
Pharmaceutical DevelopmentPeptide SynthesisUsed in solution-phase peptide synthesis for developing therapeutic peptides
Pharmaceutical ResearchEnzyme InhibitionFunctions as an inhibitor in specific biochemical pathways
Drug FormulationBioavailability EnhancementImproves absorption and delivery of certain pharmaceutical compounds
Organic SynthesisOrganocatalysisParent compound serves as catalyst in stereoselective reactions
Biochemical ResearchMetabolite StudiesIdentified in human blood as part of the human exposome

The versatility of L-Prolinamide hydrochloride makes it particularly valuable in pharmaceutical applications where both the chemical reactivity of the amide group and the solubility advantages of the hydrochloride salt are beneficial.

Catalytic Properties and Research Findings

The parent compound L-Prolinamide has demonstrated significant potential as an organocatalyst, particularly in asymmetric synthesis:

"[L-prolinamide can be used as] the catalyst in the first organocatalytic cross aldol reaction of ketones and diethyl formylphosphonate hydrate. Secondary alpha-hydroxyphosphonates have been synthesized in high enantioselective (up to >99% ee) and good diastereoselectivity (up to >99:1 dr)."

Derivatives of L-Prolinamide have been developed as "readily tunable and bifunctional" organocatalysts for direct asymmetric Aldol reactions, achieving "high isolated yields (up to 94%), enantioselectivities (up to >99% ee), and diastereoselectivities (up to >99:1 dr)."

Recent research has expanded into materials science applications, including the development of "chirally functionalized hollow nanospheres containing L-prolinamide" for applications in asymmetric catalysis . These advanced materials represent a growing frontier in heterogeneous catalysis where the chiral properties of L-Prolinamide are utilized in recoverable and reusable catalytic systems.

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